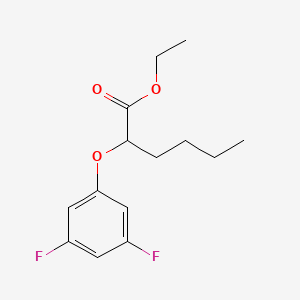

Ethyl 2-(3,5-difluorophenoxy)hexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,5-difluorophenoxy)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O3/c1-3-5-6-13(14(17)18-4-2)19-12-8-10(15)7-11(16)9-12/h7-9,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESDZAJBDKERAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)OC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Purification

A plausible and efficient method for the synthesis of Ethyl 2-(3,5-difluorophenoxy)hexanoate is the Williamson ether synthesis. jk-sci.comnumberanalytics.com This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. ucalgary.caorganicchemistrytutor.com

The proposed two-step synthesis would begin with the deprotonation of 3,5-difluorophenol (B1294556) using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the highly nucleophilic 3,5-difluorophenoxide anion.

The second step involves the reaction of this phenoxide with ethyl 2-bromohexanoate. The phenoxide anion will attack the carbon atom bearing the bromine atom in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage. byjus.com

Reaction Scheme:

Formation of the phenoxide: F₂C₆H₃OH + NaH → F₂C₆H₃ONa + H₂

Nucleophilic substitution: F₂C₆H₃ONa + BrCH(CH₂CH₃)COOCH₂CH₃ → F₂C₆H₃OCH(CH₂CH₃)COOCH₂CH₃ + NaBr

Following the reaction, purification of the crude product would likely involve an aqueous workup to remove any remaining inorganic salts. The organic layer would then be dried and the solvent removed under reduced pressure. Final purification could be achieved through column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure this compound.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of Ethyl 2-(3,5-difluorophenoxy)hexanoate by probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei.

Assignment of Resonances and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl ester and the hexanoate (B1226103) chain, as well as the aromatic protons of the difluorophenoxy group. The protons of the ethyl group would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂), due to scalar coupling. The hexanoate chain protons would present more complex splitting patterns. The methine proton at the C2 position, being adjacent to the chiral center and the oxygen atom, is expected to resonate at a characteristic downfield shift. The aromatic region would likely show a complex multiplet pattern for the three protons on the 3,5-difluorophenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbons of the aromatic ring will show characteristic shifts influenced by the fluorine and oxygen substituents. The aliphatic carbons of the ethyl and hexanoate chains will appear in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is anticipated for the two equivalent fluorine atoms at the 3 and 5 positions of the phenyl ring. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. azom.comresearchgate.netwikipedia.orgnih.gov

Predicted NMR Data:

Note: The following data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.90 | t | 3H | CH₃ (hexanoate) |

| ~1.25 | t | 3H | CH₃ (ethyl ester) |

| ~1.30-1.70 | m | 6H | CH₂ (hexanoate) |

| ~4.20 | q | 2H | OCH₂ (ethyl ester) |

| ~4.60 | t | 1H | OCH (C2-hexanoate) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14.0 | CH₃ (hexanoate) |

| ~14.2 | CH₃ (ethyl ester) |

| ~22.5, 24.5, 31.0, 34.0 | CH₂ (hexanoate) |

| ~61.5 | OCH₂ (ethyl ester) |

| ~78.0 | OCH (C2-hexanoate) |

| ~101.0 (t) | C4-Ar |

| ~107.0 (d) | C2/C6-Ar |

| ~160.0 (dd) | C1-Ar |

| ~163.0 (dd) | C3/C5-Ar (C-F) |

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. For instance, correlations would be observed between the methyl and methylene protons of the ethyl group, and among the adjacent protons of the hexanoate chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net Key HMBC correlations would be expected between the carbonyl carbon and the protons on C2 of the hexanoate and the methylene protons of the ethyl group, confirming the ester linkage. Correlations between the aromatic protons and the carbons of the phenyl ring would further solidify the assignment of the aromatic system.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capabilities of ESI-MS can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition. researchgate.netnih.govrsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Verification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile compounds like this compound. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrum from the MS detector confirms its identity. GC-MS is also an excellent method for assessing the purity of the compound. nih.govresearchgate.netresearchgate.nettisserandinstitute.orgnih.gov

The electron ionization (EI) mass spectrum obtained from GC-MS would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint and can be used to deduce the structure of the molecule. Likely fragmentation pathways for this compound would include the loss of the ethoxy group, cleavage of the hexanoate chain, and fragmentation of the aromatic ring.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 272 | [M]⁺ |

| 227 | [M - OCH₂CH₃]⁺ |

| 143 | [M - CH(CH₂CH₂CH₂CH₃)COOCH₂CH₃]⁺ |

| 115 | [C₆H₃F₂]⁺ |

| 87 | [CH(CH₂CH₂CH₂CH₃)]⁺ |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This level of accuracy allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, which is a crucial step in the structural confirmation of a new compound. For this compound (C₁₄H₁₈F₂O₃), the calculated exact mass would be compared with the experimentally determined mass to confirm its elemental composition.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Infrared Spectroscopy (FTIR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its specific bonds.

The primary functional groups within this compound are the ester, the aromatic ring, the ether linkage, and the carbon-fluorine bonds. The positions of these bands can be predicted based on the analysis of similar molecules. spectroscopyonline.comlibretexts.orgspectroscopyonline.com

A strong, sharp absorption peak is anticipated in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the saturated ester group. vscht.cz The presence of the electron-withdrawing difluorophenoxy group at the alpha-position may cause a slight shift in this frequency. The spectrum would also be characterized by two distinct C-O stretching vibrations associated with the ester functionality. The C-C-O stretch is expected to appear in the 1310-1250 cm⁻¹ range, while the O-C-C stretch would likely be observed between 1130 and 1100 cm⁻¹. spectroscopyonline.com

The difluorophenoxy moiety would contribute its own set of characteristic peaks. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically in the 3030-3100 cm⁻¹ range). pressbooks.pub The carbon-carbon stretching vibrations within the aromatic ring would produce a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region. pressbooks.pub Furthermore, the C-F stretching vibrations of the difluorinated aromatic ring are strong and typically found in the 1100-1400 cm⁻¹ region. The precise location of these bands is influenced by the substitution pattern on the aromatic ring.

The ether linkage (C-O-C) of the phenoxy group will also produce a characteristic stretching band. For an alkyl aryl ether, this strong, sharp absorption is typically observed in the 1200-1275 cm⁻¹ range. instanano.com The aliphatic hexanoate chain will be evidenced by C-H stretching vibrations for the CH₂ and CH₃ groups, which are expected to appear in the 2850-3000 cm⁻¹ range. universallab.org

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 2850-3000 | C-H stretch | Alkyl (hexanoate chain) | Medium to Strong |

| ~3030 | C-H stretch | Aromatic | Weak to Medium |

| 1735-1750 | C=O stretch | Saturated Ester | Strong |

| 1450-1600 | C=C stretch | Aromatic Ring | Medium |

| 1200-1275 | C-O stretch | Alkyl Aryl Ether | Strong |

| 1100-1400 | C-F stretch | Aryl Fluoride | Strong |

| 1163-1210 | C-O stretch | Ester | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, the solid-state structure can be inferred by examining related compounds and the principles of molecular packing.

In addition to C-H···F interactions, F···F interactions between fluorine atoms of neighboring molecules may also be present. acs.org The nature and geometry of these interactions can vary, and they are generally considered to be weak, arising from electrostatic and dispersion forces. researchgate.net

Van der Waals forces will be significant, particularly due to the hydrophobic interactions of the hexyl chains. The ester group, with its polar C=O bond, can participate in dipole-dipole interactions. It is also possible for C-H···O interactions to occur, where a hydrogen atom interacts with the carbonyl oxygen or the ether oxygen of a neighboring molecule. Aromatic π-π stacking interactions between the difluorophenyl rings of adjacent molecules could also contribute to the crystal packing, although the presence of two electronegative fluorine atoms might influence the geometry of such stacking.

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H | F |

| Hydrogen Bonding | C-H | O (carbonyl/ether) |

| Halogen Interactions | F | F |

| Dipole-Dipole | C=O | C=O |

| π-π Stacking | Difluorophenyl Ring | Difluorophenyl Ring |

| Van der Waals | Alkyl Chain | Alkyl Chain |

The molecule this compound possesses a chiral center at the second carbon atom of the hexanoate chain (the carbon atom to which the difluorophenoxy group is attached). Therefore, this compound can exist as a pair of enantiomers, (R)-Ethyl 2-(3,5-difluorophenoxy)hexanoate and (S)-Ethyl 2-(3,5-difluorophenoxy)hexanoate.

If a single enantiomer of the compound is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved using anomalous dispersion methods, often by comparing the intensities of Friedel pairs of reflections. The determination of the absolute configuration is crucial for understanding the stereospecific properties of the molecule. In the absence of a chiral crystallization, the compound would exist as a racemic mixture in the crystal lattice.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure Analysis (HOMO, LUMO, Electrostatic Potential)

An analysis of the electronic structure of this compound would involve the characterization of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The molecular electrostatic potential (MEP) surface would also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would be required to identify the most stable three-dimensional structures of this compound. This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The resulting potential energy surface would reveal the global minimum energy conformation and the energy barriers between different conformers, which is crucial for understanding its flexibility and how it might interact with biological targets.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is employed to study the charge distribution, hybridization, and intramolecular interactions within a molecule. For this compound, NBO analysis would provide a detailed picture of the bonding, including donor-acceptor interactions and hyperconjugative effects that contribute to its stability.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Binding Mode Prediction

To investigate the potential biological activity of this compound, molecular docking studies would be performed against various protein targets. This would involve predicting the binding pose of the molecule within the active site of a receptor, providing insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Scoring Functions and Binding Affinity Estimation

Following the prediction of the binding mode, scoring functions are used to estimate the binding affinity between this compound and its target protein. A lower binding energy score typically indicates a more stable and favorable interaction.

Table 2: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens to observe the time-evolved behavior of molecules, providing a dynamic picture of conformational changes and intermolecular interactions. For this compound, MD simulations would be crucial in understanding its behavior in different chemical environments.

Dynamic Behavior of the Compound in Solution and at Binding Sites

MD simulations can model the behavior of this compound in various solvents, predicting its solvation properties and conformational flexibility. By simulating the compound in an aqueous environment, for instance, researchers can observe the orientation of the difluorophenoxy and hexanoate moieties with respect to water molecules, providing insights into its solubility and hydrophobic character.

When introduced into the binding site of a putative biological target, MD simulations can reveal the dynamic process of ligand binding. These simulations track the trajectory of the compound as it approaches and settles within the binding pocket, highlighting the key intermolecular interactions that guide this process. The flexibility of both the ligand and the receptor is accounted for, offering a more realistic representation of the binding event than static docking models.

Stability of Ligand-Receptor Complexes

In studies of related aryloxyphenoxypropionate herbicides, MD simulations have been used to investigate their interactions with target enzymes like acetyl-CoA carboxylase (ACCase). These studies have shown that the stability of the herbicide-enzyme complex is a key determinant of its inhibitory activity. The simulations can reveal subtle conformational changes in the enzyme upon herbicide binding, which can affect its catalytic function.

| Simulation Parameter | Typical Value/Condition for Herbicide-Protein Interaction Studies |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Simulation Time | 100-500 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in predicting the activity of new molecules and in understanding the structural features that are critical for their function.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., herbicidal efficacy) is required. Various molecular descriptors, which are numerical representations of chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are then employed to build a model that correlates the descriptors with the observed activity. The predictive power of the resulting model is rigorously validated using internal and external test sets of compounds. For phenoxypropionate herbicides, QSAR models have been successfully developed to predict their activity against different weed species.

Identification of Key Molecular Descriptors

A significant outcome of QSAR analysis is the identification of molecular descriptors that have the most substantial impact on biological activity. These key descriptors provide insights into the mechanism of action and can guide the design of more potent compounds. For instance, a QSAR study on a series of herbicides might reveal that descriptors related to hydrophobicity and electronic properties are critical for activity.

For this compound, key descriptors could include the octanol-water partition coefficient (logP), molar refractivity, and electrostatic potential on the fluorine atoms. The identification of such descriptors would suggest that these properties play a crucial role in the compound's ability to reach its target and interact with it effectively.

| Descriptor Type | Examples | Potential Relevance for this compound |

| Constitutional | Molecular Weight, Number of Fluorine Atoms | Basic properties influencing transport and binding. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, influencing steric fit in a binding site. |

| Electronic | Dipole Moment, Partial Charges on Atoms | Governs electrostatic interactions with a biological target. |

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts.

In the absence of a crystal structure for this compound, a theoretical Hirshfeld surface can be generated from a computationally optimized molecular geometry. This would provide a predictive view of its potential intermolecular interactions. Studies on other fluorinated organic molecules have demonstrated the utility of Hirshfeld surface analysis in understanding the role of fluorine in crystal engineering and molecular recognition. The analysis can highlight the importance of weak interactions, such as C–H···F hydrogen bonds, in determining the solid-state architecture.

| Interaction Type | Typical Contribution to Crystal Packing (Illustrative) |

| H···H | 40-50% |

| O···H / H···O | 15-25% |

| F···H / H···F | 10-20% |

| C···H / H···C | 5-15% |

| Other (e.g., F···F, C···C) | < 5% |

Network Pharmacology Analysis for Target Identification and Pathway Mapping

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the current knowledge regarding the biological targets and pharmacological pathways of this compound. At present, there are no published network pharmacology studies, in silico target predictions, or experimental data detailing the protein interactions and subsequent biological pathways associated with this specific compound.

Network pharmacology is a powerful computational approach used to understand the complex interactions between drug molecules and multiple targets within a biological system. This methodology typically involves several key steps:

Target Identification: Predicting or experimentally validating the protein targets of a compound.

Network Construction: Building a network of interactions between the identified targets.

Pathway and Functional Enrichment Analysis: Mapping the targets to known biological pathways and analyzing their collective functions.

The absence of foundational data on the protein targets of this compound precludes the possibility of conducting a network pharmacology analysis. Such an analysis is contingent upon having a set of known or predicted biological targets, which can then be used to explore potential therapeutic effects and mechanisms of action.

Future research, employing in silico screening against protein target databases or high-throughput experimental screening, would be necessary to first identify the molecular targets of this compound. Once these targets are identified, a network pharmacology approach could be applied to elucidate its potential biological activities and therapeutic applications.

Given the lack of available data, the following tables, which would typically be populated with the results of a network pharmacology analysis, remain empty.

Table 1: Predicted Protein Targets of this compound

| Target Gene | Protein Name | Function | Prediction Score |

| Data not available | Data not available | Data not available | Data not available |

Table 2: Pathway Enrichment Analysis of Potential Targets

| Pathway ID | Pathway Name | p-value | Genes Enriched |

| Data not available | Data not available | Data not available | Data not available |

Conclusion

Established Synthetic Routes for this compound

Established synthetic strategies typically rely on sequential bond formation, constructing the ether and ester functionalities in separate, well-understood steps. The order of these steps can be varied, offering different strategic advantages.

A primary method for forming the aryl ether bond in the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. chemistrysteps.com The presence of electron-withdrawing groups, such as the fluorine atoms on the phenyl ring, activates the ring towards nucleophilic attack, making this a viable approach. libretexts.orgmasterorganicchemistry.com

One common pathway involves the reaction of an ethyl 2-hydroxyhexanoate salt (acting as the nucleophile) with an activated difluorophenyl electrophile, such as 1,3,5-trifluorobenzene. The alkoxide, generated by deprotonating the alcohol with a suitable base, attacks one of the carbon atoms bearing a fluorine atom, which serves as the leaving group. The reaction is typically performed in a polar aprotic solvent to enhance the reactivity of the nucleophile.

Reaction Scheme:

Step 1 (Deprotonation): Ethyl 2-hydroxyhexanoate + Base → Ethyl 2-hexanoate alkoxide

Step 2 (SNAr): Ethyl 2-hexanoate alkoxide + 1,3,5-Trifluorobenzene → this compound + Fluoride salt

Interactive Table: Typical Conditions for SNAr Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Strong enough to deprotonate the secondary alcohol to form the nucleophilic alkoxide. |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents stabilize the intermediate and solvate the cation without hindering the nucleophile. |

| Temperature | 50 - 150 °C | Provides sufficient energy to overcome the activation barrier for the reaction. |

| Electrophile | 1,3,5-Trifluorobenzene | The additional fluorine atom activates the ring for nucleophilic substitution. |

An alternative established route involves forming the ether linkage first, followed by the creation of the ester group. This pathway begins with the reaction of 3,5-difluorophenol (B1294556) with an ethyl 2-halohexanoate, such as ethyl 2-bromohexanoate, via a Williamson ether synthesis (another variant of SNAr).

Subsequently, the primary synthetic target is the esterification of 2-(3,5-difluorophenoxy)hexanoic acid. The most direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven process, and often a large excess of the alcohol is used as the solvent to drive the reaction toward the ester product. chemguide.co.uk

Reaction Scheme:

Step 1 (Ether Formation): 3,5-Difluorophenol + Ethyl 2-bromohexanoate → this compound

or

Step 1 (Ether Formation): 3,5-Difluorophenol + 2-Bromohexanoic acid → 2-(3,5-Difluorophenoxy)hexanoic acid

Step 2 (Esterification): 2-(3,5-Difluorophenoxy)hexanoic acid + Ethanol (H⁺ catalyst) ⇌ this compound + Water

Functional group interconversion offers a more reactive, non-equilibrium alternative to Fischer esterification. The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(3,5-difluorophenoxy)hexanoyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to rapidly and irreversibly form the final ester product.

Interactive Table: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Heat, excess ethanol | Atom economical, inexpensive reagents. masterorganicchemistry.com | Reversible reaction, may require removal of water. chemguide.co.uk |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Pyridine | 1. Mild to moderate heat 2. 0 °C to room temp. | High yield, irreversible reaction. | Generates corrosive byproducts (HCl), less atom economical. |

This compound possesses a stereocenter at the second carbon of the hexanoate (B1226103) chain. Therefore, it can exist as a pair of enantiomers ((R) and (S)). The synthesis of a single enantiomer, or stereoselective synthesis, is crucial in many applications and requires specific strategies.

The most straightforward approach is to use an enantiomerically pure starting material. For instance, employing either (R)-ethyl 2-hydroxyhexanoate or (S)-ethyl 2-hydroxyhexanoate in the nucleophilic aromatic substitution pathway would lead to the corresponding (R) or (S) product, as the SNAr reaction at the aromatic ring does not affect the stereocenter of the side chain. Similarly, using an enantiomerically pure 2-bromohexanoic acid or its ester in the Williamson ether synthesis would also yield an enantiomerically enriched product.

Advanced methods could involve asymmetric catalysis, although specific applications for this molecule are not widely documented. A hypothetical approach could involve a catalytic asymmetric etherification, where a chiral catalyst directs the formation of one enantiomer over the other.

Exploration of Alternative Synthetic Pathways for Enhanced Yield and Selectivity

Research in organic synthesis continually seeks to improve upon established methods by developing alternative pathways that offer higher yields, greater selectivity, milder reaction conditions, and improved environmental profiles.

While traditional SNAr reactions are effective, they can require high temperatures and strong bases. Modern catalytic methods, particularly those using transition metals like copper or palladium, can facilitate the formation of the phenoxy-ether bond under significantly milder conditions.

For example, Ullmann-type couplings, which traditionally involve copper catalysts, can be used to couple aryl halides with alcohols or phenols. More contemporary Buchwald-Hartwig C-O coupling reactions, using palladium catalysts with specialized phosphine ligands, have also emerged as powerful tools for diaryl ether and alkyl-aryl ether synthesis. These catalytic cycles can often tolerate a wider range of functional groups and proceed at lower temperatures compared to non-catalytic SNAr reactions.

Interactive Table: Comparison of Ether Formation Methods | Method | Conditions | Catalyst | Advantages | | :--- | :--- | :--- | :--- | | Classical SNAr | High temperature (100-150 °C), Strong base (NaH) | None | Simple, well-established. | Harsh conditions, limited substrate scope. | | Ullmann Coupling | Moderate to high temp. (80-120 °C), Weaker base (K₂CO₃) | Copper (e.g., CuI) | Milder than classical SNAr, broader scope. | Can require high catalyst loading. | | Buchwald-Hartwig | Low to moderate temp. (RT - 100 °C), Weaker base | Palladium (e.g., Pd(OAc)₂) + Ligand | Very mild conditions, excellent functional group tolerance. | Catalyst and ligand can be expensive. |

Systematic optimization of reaction parameters is critical for maximizing the yield and purity of this compound.

Solvent: The choice of solvent is paramount. For SNAr and Williamson ether syntheses, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are preferred as they effectively solvate the counter-ion of the nucleophile without forming hydrogen bonds, thus increasing its reactivity. In Fischer esterification, using an excess of the alcohol reactant (ethanol) as the solvent serves the dual purpose of being a reagent and driving the equilibrium towards the product. chemguide.co.uk

Reagents: The choice of base in ether synthesis is crucial. The base must be strong enough to deprotonate the alcohol or phenol but not so strong as to cause unwanted side reactions. For esterification, the concentration and type of acid catalyst can influence the reaction rate. While strong mineral acids are common, solid acid catalysts are being explored for easier separation and recycling. The purity of all reagents is essential to prevent the introduction of impurities that could lower the yield or complicate purification.

Derivatization and Scaffold Modification Studies

The ester functional group is a primary site for derivatization, offering pathways to a variety of related compounds through several well-established reactions.

Hydrolysis: The ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(3,5-difluorophenoxy)hexanoic acid. Basic hydrolysis, or saponification, is typically irreversible and proceeds by reacting the ester with a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is an equilibrium process that can be driven to completion by using an excess of water.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To favor the formation of the new ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com This method is particularly useful for synthesizing a library of ester derivatives with varying alkyl or aryl groups.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3,5-difluorophenoxy)hexan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, reducing the ester completely to the alcohol. embibe.comdoubtnut.com The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can allow for the partial reduction of the ester to the corresponding aldehyde, 2-(3,5-difluorophenoxy)hexanal, particularly at low temperatures.

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH (aq), heat 2. H₃O⁺ | 2-(3,5-difluorophenoxy)hexanoic acid | >90 |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O (excess), heat | 2-(3,5-difluorophenoxy)hexanoic acid | Variable (equilibrium) |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst, heat | Alkyl 2-(3,5-difluorophenoxy)hexanoate | Variable |

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ | 2-(3,5-difluorophenoxy)hexan-1-ol | 85-95 |

| Partial Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C 2. H₂O | 2-(3,5-difluorophenoxy)hexanal | 60-80 |

The hexanoate chain offers several positions for functionalization, which can influence the molecule's physical and biological properties.

α-Halogenation: The carbon atom alpha to the carbonyl group is susceptible to halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction can be employed on the corresponding carboxylic acid (obtained after hydrolysis) to introduce a bromine atom at the α-position. chemistrysteps.com Alternatively, direct halogenation of the ester can be achieved under acidic conditions to yield the α-halo ester. wikipedia.orglibretexts.org This α-halogenated derivative serves as a versatile intermediate for introducing other functional groups via nucleophilic substitution. wikipedia.org

Other Chain Modifications: While less common, functionalization at other positions of the hexanoate chain could potentially be achieved through radical-based reactions. For instance, selective C-H functionalization of aryl alkyl ethers has been demonstrated, suggesting that similar strategies might be applicable to introduce functionalities along the alkyl chain under specific conditions. nih.gov

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| α-Bromination (of the corresponding acid) | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-2-(3,5-difluorophenoxy)hexanoic acid | 70-80 |

| α-Chlorination (of the ester) | Cl₂, H⁺ catalyst | Ethyl 2-chloro-2-(3,5-difluorophenoxy)hexanoate | Variable |

The difluorophenoxy ring can undergo substitution reactions, although the presence of the fluorine atoms and the ether linkage significantly influences its reactivity.

Electrophilic Aromatic Substitution (EAS): The alkoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. This combination of directing effects suggests that electrophilic substitution will likely occur at the positions ortho and para to the ether linkage (C4 and C6). However, the deactivating nature of the fluorine atoms means that harsher reaction conditions may be required compared to unsubstituted phenoxy derivatives. Potential EAS reactions include:

Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The expected products would be the 4-nitro and 6-nitro derivatives.

Halogenation: Further halogenation of the ring, for example with bromine in the presence of a Lewis acid catalyst, would also be directed to the C4 and C6 positions.

Friedel-Crafts Reactions: Alkylation and acylation reactions, catalyzed by a strong Lewis acid, would introduce alkyl or acyl groups at the ortho and para positions. wikipedia.orgnih.govsigmaaldrich.commt.com

Nucleophilic Aromatic Substitution (NAS): The presence of two electron-withdrawing fluorine atoms on the aromatic ring makes it susceptible to nucleophilic aromatic substitution, although this is generally less common than EAS. Strong nucleophiles could potentially displace one of the fluorine atoms, particularly if there are additional activating groups on the ring.

| Reaction | Reagents and Conditions | Potential Product(s) | Expected Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Ortho/Para to the ether |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative | Ortho/Para to the ether |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative | Ortho/Para to the ether |

Structure Activity Relationship Sar Studies

Impact of the Fluoro-Substituent Position on Biological Activity

Fluorine, being the most electronegative element, significantly alters the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the two fluorine atoms at the meta-positions (3 and 5) in ethyl 2-(3,5-difluorophenoxy)hexanoate influences the acidity of the corresponding carboxylic acid (after hydrolysis in the plant) and its interaction with the target enzyme, typically an Acetyl-CoA Carboxylase (ACCase) for this class of herbicides. This substitution pattern can enhance the molecule's binding affinity to the active site of the enzyme.

In broader studies of phenoxyacetic acid herbicides, the position of halogen substituents has been shown to dramatically affect selectivity and potency. For instance, the herbicidal activity of chlorinated phenoxyacetic acids is highly dependent on the substitution pattern on the aromatic ring. It is well-established that the electronic and steric effects of these substituents are pivotal for optimal interaction with the auxin receptors or other target sites.

While a direct comparison table for fluorinated phenoxyhexanoates is not available, the table below, derived from analogous chlorinated phenoxyacetic acids, illustrates the principle of how substituent position affects herbicidal activity.

| Compound | Relative Herbicidal Activity |

| Phenoxyacetic acid | Low |

| 2-Chlorophenoxyacetic acid | Moderate |

| 4-Chlorophenoxyacetic acid | High |

| 2,4-Dichlorophenoxyacetic acid | Very High |

| 3,5-Dichlorophenoxyacetic acid | Moderate |

This table is illustrative and based on general knowledge of chlorinated phenoxyacetic acids to demonstrate the principle of positional isomerism on activity.

Role of the Hexanoate (B1226103) Chain Length and Branching on Activity

Research on related 2-(aryloxyphenoxy)propionate herbicides has shown that the length of the alkanoic acid chain influences activity. A study on a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)alkanoic acid derivatives, which share a similar structural motif, revealed that herbicidal activity decreased as the carbon chain of the carboxylic ester was extended nih.gov. This suggests that an optimal chain length exists for fitting into the enzyme's active site.

For this compound, the six-carbon chain (hexanoate) appears to be within an effective range for many grass weeds. Shorter or longer chains may lead to a suboptimal fit, thereby reducing herbicidal activity. Branching on the alkyl chain can also have a profound effect. The presence of a methyl group at the alpha-carbon (position 2), as is common in many "fop" herbicides, introduces a chiral center and can enhance activity, a concept further explored in the stereochemistry section.

The following table, based on findings from a study on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)alkanoic acid esters, demonstrates the impact of varying the alkyl chain length on herbicidal activity against a model weed species.

| Ester Alkyl Chain | Inhibition Rate (%) at 1.0 mg/L |

| Ethyl (2 carbons) | 85 |

| Propyl (3 carbons) | 78 |

| Butyl (4 carbons) | 65 |

| Pentyl (5 carbons) | 50 |

Data is adapted from a study on structurally related compounds to illustrate the trend of decreasing activity with increasing chain length. nih.gov

Influence of Ester Group Modifications on Molecular Recognition

The ethyl ester group in this compound is a critical feature for its formulation and uptake into the plant. Phenoxyalkanoic acid herbicides are often applied as esters to increase their lipophilicity, which facilitates penetration through the waxy cuticle of plant leaves. encyclopedia.pub Once inside the plant, these esters are typically hydrolyzed by esterases to the corresponding carboxylic acid, which is the biologically active form of the herbicide. encyclopedia.pub

Modifications to the ester group, such as changing from an ethyl to a methyl or a longer alkyl ester, can alter the rate of penetration and hydrolysis. While an ethyl ester is common and effective, other short-chain alkyl esters can also be active. However, very long or bulky ester groups may hinder hydrolysis to the active acid form, potentially reducing efficacy.

The table below, based on research on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, illustrates the superior activity of the ester form compared to the free acid and amide.

| Functional Group | Inhibition Rate (%) against Digitaria sanguinalis at 1.0 mg/L |

| Ethyl Ester | 85 |

| Carboxylic Acid | 30 |

| Ethyl Amide | 45 |

This table is based on data from a study on analogous compounds to highlight the influence of the functional group on herbicidal activity. nih.gov

Stereochemical Implications for Biological Recognition

The presence of a chiral center at the alpha-carbon of the hexanoate chain in molecules like this compound means that it can exist as two enantiomers (R and S isomers). For the aryloxyphenoxypropionate ("fop") class of herbicides, to which this compound is structurally related, it is well-established that the biological activity resides almost exclusively in the R-enantiomer. wikipedia.org

This stereoselectivity is a result of the specific three-dimensional structure of the binding site on the target enzyme, ACCase. The R-enantiomer is able to adopt a specific conformation that allows for optimal binding and inhibition of the enzyme, while the S-enantiomer does not fit as effectively and is therefore largely inactive. acs.org Molecular modeling studies have suggested that the active conformation of the R-isomer is a low-energy conformer that the S-isomer has difficulty accessing due to steric hindrance. acs.org

This enantiomeric selectivity is a critical aspect of the SAR of this class of herbicides. The use of enantiomerically pure R-isomers allows for a reduction in the amount of active ingredient applied in the field, which is both economically and environmentally beneficial.

The following table provides a conceptual illustration of the difference in biological activity between the enantiomers of a typical aryloxyphenoxypropionate herbicide.

| Enantiomer | Relative Herbicidal Activity |

| (R)-enantiomer | High |

| (S)-enantiomer | Low to Inactive |

| Racemic Mixture (R/S) | Moderate |

This table illustrates a general principle for aryloxyphenoxypropionate herbicides.

Comparative SAR with Related Phenoxy-Containing Esters

The structure-activity relationships of this compound can be further understood by comparing it with other herbicidal phenoxy-containing esters. This comparative analysis helps to highlight the key structural features that contribute to its specific activity profile.

For instance, the well-known phenoxy herbicides 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid) act as synthetic auxins, a different mode of action from the ACCase inhibition typical of "fop" herbicides. wikipedia.org The structural differences, particularly the nature of the alkanoic acid side chain, are responsible for this difference in mechanism.

Within the ACCase-inhibiting aryloxyphenoxypropionates, subtle changes in the structure can lead to significant differences in herbicidal spectrum and crop selectivity. For example, fenoxaprop-P-ethyl is selective for use in wheat, while other "fops" may be injurious to this crop. awsjournal.org This selectivity is often due to differential metabolism of the herbicide in tolerant and susceptible species.

The table below presents a qualitative comparison of the herbicidal activity of this compound with other related phenoxy herbicides, highlighting their primary modes of action and general weed control spectrum.

| Herbicide | Primary Mode of Action | General Weed Spectrum |

| This compound | ACCase Inhibition (presumed) | Grass Weeds |

| 2,4-D Ethyl Ester | Synthetic Auxin | Broadleaf Weeds |

| Fenoxaprop-P-ethyl | ACCase Inhibition | Grass Weeds |

| Clodinafop-propargyl | ACCase Inhibition | Grass Weeds |

This table provides a general comparison based on the known activities of these classes of herbicides.

In Vitro Biological Activity Profiling and Mechanistic Investigations

Antimicrobial Activity Studies

The evaluation of a compound's ability to inhibit or kill microorganisms is a critical first step in the development of new antimicrobial agents.

To assess antibacterial activity, Ethyl 2-(3,5-difluorophenoxy)hexanoate would be tested against a panel of clinically relevant bacterial strains. This typically includes Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria such as Staphylococcus aureus. Standard methods, such as the disk diffusion assay or broth microdilution method, would be employed to determine the extent of bacterial growth inhibition.

Table 1: Hypothetical Antibacterial Activity Data for this compound

| Bacterial Strain | Method | Result (e.g., Zone of Inhibition in mm) |

|---|---|---|

| Escherichia coli | Disk Diffusion | Data Not Available |

| Staphylococcus aureus | Disk Diffusion | Data Not Available |

| Klebsiella pneumoniae | Disk Diffusion | Data Not Available |

(This table is for illustrative purposes only. No actual data is available for this compound.)

Similarly, the antifungal properties of this compound would be investigated against common fungal pathogens. Standardized susceptibility testing, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI), would be used to determine the compound's efficacy.

A crucial metric in antimicrobial testing is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. This is typically determined using broth microdilution assays where the compound is serially diluted and incubated with the target microbe.

Table 2: Hypothetical MIC Data for this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | Data Not Available |

| S. aureus | Data Not Available |

| Candida albicans | Data Not Available |

(This table is for illustrative purposes only. No actual data is available for this compound.)

Should any significant antimicrobial activity be observed, further studies would be necessary to elucidate the mechanism of action. This could involve investigating the compound's effect on cell wall synthesis, protein synthesis, nucleic acid replication, or cell membrane integrity.

Anticancer Activity Studies

The potential for a compound to inhibit the growth of cancer cells is another key area of in vitro investigation.

A variety of assays are used to assess a compound's effect on cancer cell proliferation. The MTT assay, for instance, measures the metabolic activity of cells, which is an indicator of cell viability. EdU (5-ethynyl-2´-deoxyuridine) staining is a method to directly measure DNA synthesis and, therefore, cell proliferation. The colony formation assay assesses the ability of a single cell to grow into a colony, providing insight into long-term cell survival and proliferative capacity.

Table 3: Hypothetical Anticancer Proliferation Assay Data for this compound

| Cancer Cell Line | Assay | Result (e.g., IC50 in µM) |

|---|---|---|

| Breast Cancer (MCF-7) | MTT Assay | Data Not Available |

| Colon Cancer (HCT116) | Colony Formation Assay | Data Not Available |

| Lung Cancer (A549) | EdU Staining | Data Not Available |

(This table is for illustrative purposes only. No actual data is available for this compound.)

Apoptosis Induction and Cell Cycle Analysis (e.g., flow cytometry)

Comprehensive searches of available scientific literature and databases did not yield specific studies investigating the effects of this compound on apoptosis induction or cell cycle progression.

Flow cytometry is a powerful technique frequently employed to study these cellular processes. For apoptosis analysis, cells can be stained with markers like Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes, indicating late apoptosis or necrosis. nih.gov By analyzing the fluorescence signals, populations of live, early apoptotic, late apoptotic, and necrotic cells can be quantified.

Cell cycle analysis via flow cytometry typically involves staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as PI or 4',6-diamidino-2-phenylindole (DAPI). The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov This method can reveal if a compound induces cell cycle arrest at a specific phase.

While these are standard methods to assess apoptosis and cell cycle, no data is currently available for this compound using these or any other techniques.

Cellular Migration and Invasion Assays (e.g., wound healing, transwell assay)

There is currently no publicly available research detailing the impact of this compound on cellular migration and invasion.

Wound healing assays, also known as scratch assays, are a common method to study collective cell migration in vitro. A "wound" or scratch is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time. This assay provides insights into the migratory capacity of cells.

Transwell assays, or Boyden chamber assays, are used to assess both cell migration and invasion. For migration, cells are placed in the upper chamber of a transwell insert with a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. To assess invasion, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel. In this setup, cells must degrade the ECM before they can migrate through the pores, thus mimicking the process of tissue invasion.

Despite the availability of these well-established assays, the effects of this compound on cellular migration and invasion have not been reported.

Potential Targets and Signaling Pathways (e.g., STAT3 phosphorylation, MAPK pathway modulation)

Specific investigations into the modulation of the STAT3 and MAPK signaling pathways by this compound have not been documented in the scientific literature.

The Signal Transducer and Activator of Transcription 3 (STAT3) and the Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, survival, differentiation, and inflammation. The activation of these pathways often occurs through the phosphorylation of key protein components. For instance, the phosphorylation of STAT3 at specific tyrosine residues is a critical step in its activation and subsequent translocation to the nucleus to regulate gene expression.

Similarly, the MAPK pathway consists of a cascade of protein kinases, including ERK, JNK, and p38, which are activated by phosphorylation in response to various extracellular stimuli. Dysregulation of both the STAT3 and MAPK pathways is implicated in numerous diseases, making them important targets for therapeutic intervention. There can be crosstalk between these two pathways, where the inhibition of one may lead to the activation of the other.

However, there is no evidence to date to suggest that this compound interacts with or modulates the components of the STAT3 or MAPK signaling pathways.

Anti-inflammatory Properties

No studies have been published that specifically examine the anti-inflammatory properties of this compound.

Investigation of Inflammatory Mediators

The investigation of a compound's anti-inflammatory potential often involves measuring its effect on the production of key inflammatory mediators. These can include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively. The levels of these mediators can be quantified using techniques such as ELISA (enzyme-linked immunosorbent assay) and western blotting.

As of now, there is no available data on the effect of this compound on these or any other inflammatory mediators.

Cellular Assays for Anti-inflammatory Effects

Cellular assays are crucial for determining the anti-inflammatory effects of a compound at a cellular level. A common in vitro model involves using immune cells, such as macrophages (e.g., RAW 264.7 cell line), and stimulating them with an inflammatory agent like lipopolysaccharide (LPS). The ability of a test compound to inhibit the production of inflammatory mediators in these stimulated cells is then assessed.

Despite the utility of such assays, no research has been conducted to evaluate the anti-inflammatory effects of this compound in any cellular model.

Other Biological Activities (e.g., anthelmintic potential)

There is no scientific literature available that reports on the anthelmintic potential or any other biological activities of this compound.

Anthelmintic activity is the ability of a compound to kill or expel parasitic worms. In vitro assays to determine anthelmintic potential often involve exposing the parasites, such as adult worms or their larval stages, to various concentrations of the test compound and observing for paralysis or death over a period of time.

While studies have explored the anthelmintic properties of other structurally different ester compounds, the specific compound this compound has not been investigated for this activity.

Despite a comprehensive search for scientific literature, no specific data regarding the in vitro biological activity, receptor binding, or enzyme modulation of the chemical compound this compound was found.

Therefore, the requested article focusing on the cellular assays for pharmacological effects, including receptor binding studies and enzyme activity modulation in cellular contexts for this specific compound, cannot be generated at this time due to the absence of available research data in the public domain.

Determination of Kinetic Parameters (Vmax, Km) for Target Enzymes

The foundational parameters in enzyme kinetics are the maximum velocity (Vmax) and the Michaelis constant (Km). patsnap.com Vmax represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. ucl.ac.uk Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. ucl.ac.uklibretexts.org A low Km value indicates a high affinity, meaning the enzyme can achieve half its maximum reaction rate at a low substrate concentration. patsnap.com

To determine these parameters, enzyme assays are conducted by measuring the initial reaction rate (velocity) at various substrate concentrations while keeping the enzyme concentration constant. patsnap.com The resulting data, which typically forms a hyperbolic curve when plotting reaction velocity against substrate concentration, is then analyzed. ucl.ac.uk

Linearization techniques are often employed for a more straightforward determination of Km and Vmax from experimental data. patsnap.com Common methods include:

Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[substrate concentration]. The y-intercept corresponds to 1/Vmax, and the x-intercept is -1/Km. ucl.ac.ukpatsnap.comutah.edu

Eadie-Hofstee Plot: A plot of velocity versus velocity/[substrate concentration], where the slope is -Km and the y-intercept is Vmax. patsnap.com

Hypothetical Kinetic Parameters for a Target Enzyme

Below is an interactive table showing hypothetical kinetic parameters for a generic enzyme. This data is for illustrative purposes only.

| Enzyme | Substrate | Km (μM) | Vmax (μmol/min) |

| Hypothetical Enzyme A | Substrate X | 15 | 100 |

| Hypothetical Enzyme A | Substrate Y | 25 | 80 |

| Hypothetical Enzyme B | Substrate X | 5 | 200 |

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that interfere with catalysis, slowing or halting enzymatic reactions. jackwestin.com Understanding the mechanism of inhibition is crucial for drug design. There are several main types of reversible inhibition, distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. jackwestin.comyoutube.com

In competitive inhibition, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, preventing the substrate from binding. jackwestin.comnih.gov The inhibitor "competes" with the substrate for the active site. jackwestin.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com A competitive inhibitor increases the apparent Km (Km,app) but does not affect Vmax. youtube.com

A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. jackwestin.comnih.gov This binding occurs regardless of whether the substrate is bound, meaning the inhibitor has the same affinity for the free enzyme (E) and the enzyme-substrate (ES) complex. nih.gov The binding of a non-competitive inhibitor changes the enzyme's conformation, reducing its catalytic efficiency. Consequently, non-competitive inhibition decreases Vmax but does not change the Km of the enzyme for its substrate. nih.gov

In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. jackwestin.com This type of inhibition is most effective at high substrate concentrations when there is a higher concentration of the ES complex. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of substrate to product. Uncompetitive inhibition leads to a decrease in both Vmax and apparent Km. youtube.com

Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. nih.govwikipedia.org However, unlike non-competitive inhibition, the inhibitor has different affinities for the free enzyme and the ES complex. wikipedia.org A mixed inhibitor will always decrease Vmax. Its effect on the apparent Km depends on its relative affinity for the free enzyme versus the ES complex; Km,app may increase if the inhibitor favors binding to the free enzyme or decrease if it favors the ES complex. youtube.comwikipedia.org Non-competitive inhibition is often considered a special case of mixed inhibition where the affinities for E and ES are equal. wikipedia.org

Determination of Inhibition Constants (Ki, IC50)

To quantify the potency of an inhibitor, two key parameters are determined: the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is a functional measure of inhibitor strength and can be influenced by experimental conditions, particularly the substrate concentration used in the assay. edx.orgsciencesnail.com

The Ki , or inhibition constant, is a more fundamental measure of the inhibitor's binding affinity. ebmconsult.comaatbio.com It represents the dissociation constant of the enzyme-inhibitor complex. edx.org A smaller Ki value signifies a tighter binding affinity and a more potent inhibitor. ebmconsult.com Unlike the IC50, the Ki is an intrinsic constant for the inhibitor and enzyme under specific conditions. aatbio.com The relationship between Ki and IC50 depends on the mechanism of inhibition and the substrate concentration. ebmconsult.comsigmaaldrich.com For instance, for a competitive inhibitor, the relationship can be described by the Cheng-Prusoff equation. sigmaaldrich.com

Hypothetical Inhibition Data for a Target Enzyme

This interactive table presents hypothetical inhibition constants for a generic inhibitor against a target enzyme. This data is for illustrative purposes only.

| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (nM) |

| Compound Alpha | Hypothetical Enzyme A | Competitive | 50 | 85 |

| Compound Beta | Hypothetical Enzyme A | Non-competitive | 20 | 20 |

| Compound Gamma | Hypothetical Enzyme B | Mixed | 75 | 110 |

In-Depth Analysis of this compound in Enzyme Kinetics

Despite a comprehensive review of scientific literature, specific research detailing the enzyme kinetics and inhibition studies for the compound this compound is not publicly available. Therefore, this article will provide a detailed overview of the established methodologies and principles outlined in the requested sections, offering a foundational understanding of how a compound like this compound would be analyzed if such studies were conducted.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. Understanding these kinetics is crucial for drug discovery and development, as it elucidates the mechanism by which a compound may inhibit an enzyme's activity.

To determine the kinetic parameters of an enzyme-catalyzed reaction, graphical methods are frequently employed. These methods linearize the Michaelis-Menten equation, allowing for a more straightforward determination of key values such as the maximum velocity (Vmax) and the Michaelis constant (Km).

Lineweaver-Burk Plot: This is a double reciprocal plot of the initial velocity (1/V₀) against the substrate concentration (1/[S]). The y-intercept of this plot is equal to 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax. This plot is useful for visualizing the effects of inhibitors on enzyme kinetics.

Eadie-Hofstee Plot: In this plot, the initial velocity (V₀) is plotted against the ratio of the initial velocity to the substrate concentration (V₀/[S]). The y-intercept represents Vmax, the slope is -Km, and the x-intercept is Vmax/Km. This plot can be less susceptible to the uneven weighting of data points that can sometimes affect the Lineweaver-Burk plot. nih.govresearchgate.net

Hanes-Woolf Plot: This plot graphs the ratio of the substrate concentration to the initial velocity ([S]/V₀) against the substrate concentration ([S]). The y-intercept is Km/Vmax, the x-intercept is -Km, and the slope is 1/Vmax. The Hanes-Woolf plot is generally considered the most accurate of the three linear plotting methods for determining kinetic parameters.

The table below illustrates the key features of these graphical analysis methods.

| Plot Name | Y-axis | X-axis | Y-intercept | X-intercept | Slope |

| Lineweaver-Burk | 1/V₀ | 1/[S] | 1/Vmax | -1/Km | Km/Vmax |

| Eadie-Hofstee | V₀ | V₀/[S] | Vmax | Vmax/Km | -Km |

| Hanes-Woolf | [S]/V₀ | [S] | Km/Vmax | -Km | 1/Vmax |

The catalytic efficiency of an enzyme, often referred to as the specificity constant, is a measure of how efficiently an enzyme converts a substrate into a product. It is represented by the ratio kcat/Km.

kcat (the turnover number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. A higher kcat indicates a faster catalytic rate.

Km (the Michaelis constant): This is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.

The ratio kcat/Km is a second-order rate constant that reflects both the binding and catalytic steps of the enzymatic reaction. It is a useful parameter for comparing an enzyme's preference for different substrates or the potency of different inhibitors. A higher kcat/Km value signifies a more efficient enzyme. nih.govphcogj.commdpi.comnih.gov

The determination of these parameters involves measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation or its linearized forms, as discussed in the graphical analysis section.

Enzyme inhibitors can be classified as either reversible or irreversible. The reversibility of inhibition is a critical factor in drug design and therapeutic applications.

Reversible Inhibition: Reversible inhibitors bind to an enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. nih.gov The binding is temporary, and the enzyme's activity can be fully restored upon removal of the inhibitor. Reversible inhibitors can be further classified as:

Competitive: The inhibitor binds to the active site, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Irreversible Inhibition: Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. researchgate.net This type of inhibition is time-dependent and cannot be reversed by simple dilution or removal of the inhibitor.

Determining the reversibility of inhibition by a compound like Ethyl 2-(3,5-difluorophenoxy)hexanoate would involve experiments such as dialysis or rapid dilution. If the enzyme's activity is restored after removing the inhibitor, the inhibition is reversible. In contrast, if the activity is not regained, the inhibition is considered irreversible.

In Vitro Metabolism Investigations

Metabolite Identification and Profiling

Metabolite identification and profiling involve incubating the parent compound with various biological matrices that contain drug-metabolizing enzymes. The goal is to generate, detect, and structurally elucidate the metabolites formed. This process provides a metabolic map of the compound, highlighting the primary sites of chemical modification.

Liver microsomes are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes). They are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).

In a typical study, Ethyl 2-(3,5-difluorophenoxy)hexanoate would be incubated with pooled liver microsomes from humans and relevant preclinical species (e.g., rat, dog, monkey). These incubations require cofactors like NADPH for CYP enzyme activity. The reaction is stopped at various time points, and the samples are analyzed to identify metabolites. Comparing metabolic profiles across species is vital to determine if animal models are representative of human metabolism.

Table 1: Hypothetical Metabolite Profile of this compound in Human and Rat Liver Microsomes

| Metabolite ID | Biotransformation Pathway | Human Liver Microsomes (Peak Area) | Rat Liver Microsomes (Peak Area) |

| M1 | Ester Hydrolysis | 150,000 | 125,000 |

| M2 | Alkyl Chain Hydroxylation | 75,000 | 95,000 |

| M3 | Aromatic Hydroxylation | 20,000 | Not Detected |

| M4 | O-Dealkylation | 5,000 | 8,000 |

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment. This makes them a more comprehensive in vitro model compared to microsomes, capable of predicting a wider range of metabolic reactions, including those mediated by cytosolic enzymes.

Cryopreserved or fresh hepatocytes from humans and other species would be incubated with this compound. These experiments allow for the identification of both primary and secondary metabolites that may not be formed in simpler systems like microsomes. The use of hepatocytes is considered a gold standard for in vitro metabolite profiling before moving into in vivo studies.

The S9 fraction is a supernatant obtained from liver homogenate that contains both microsomes and the cytosolic fraction. This mixture provides a broad spectrum of Phase I and Phase II enzymes, including CYPs, UGTs, and sulfotransferases (SULTs). S9 fractions are often used in metabolic stability screens and can offer a more complete metabolic profile than microsomes alone.

For more specific investigations, recombinant enzymes—individual drug-metabolizing enzymes like a specific CYP isoform expressed in a cellular system—are used. Incubating this compound with a panel of individual recombinant CYPs can definitively identify which enzymes are capable of metabolizing the compound.

Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HR/MS) is the primary analytical tool for modern metabolite identification studies. UPLC provides rapid and efficient separation of the parent compound from its various metabolites in the incubation mixture.

HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements of both the parent and metabolite ions. This accuracy allows for the determination of the elemental composition of metabolites, which is a critical first step in structural elucidation. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.

Enzyme Phenotyping (Identification of Metabolizing Enzymes)

Enzyme phenotyping, or reaction phenotyping, is the process of identifying the specific enzymes responsible for a compound's metabolism. This is critical for predicting the potential for drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms.

The Cytochrome P450 enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of drugs and other xenobiotics. Six main isoforms—CYP1A2, CYP2C9, CYP2C19, CYP2D6, and the CYP3A subfamily (CYP3A4/5)—are responsible for metabolizing the majority of clinically used drugs.

To determine which CYP isoforms metabolize this compound, two primary approaches are used:

Recombinant Human CYPs: The compound is incubated individually with a panel of recombinant CYP enzymes to see which ones can deplete the parent compound and form metabolites.

Chemical Inhibition Studies: The compound is incubated in pooled human liver microsomes in the presence of known selective inhibitors for each major CYP isoform. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that particular enzyme.

Table 2: Hypothetical Results of a CYP Reaction Phenotyping Study for the Formation of Metabolite M2 (Alkyl Chain Hydroxylation)

| Condition | Selective Inhibitor | Target CYP | Remaining M2 Formation (%) |

| Control | None | N/A | 100 |

| Inhibition | Furafylline | CYP1A2 | 95 |

| Inhibition | Ticlopidine | CYP2C19 | 92 |

| Inhibition | Quinidine | CYP2D6 | 88 |

| Inhibition | Ketoconazole | CYP3A4/5 | 15 |

The hypothetical data in this table suggests that CYP3A4/5 are the primary enzymes responsible for the alkyl chain hydroxylation of this compound.

Contribution of Phase II Enzymes (e.g., UGT, SULT, NAT, FMO, MAO)

Phase II metabolism, also known as conjugation, involves the attachment of endogenous molecules to a parent compound or its Phase I metabolites, rendering them more water-soluble and easier to excrete. nih.govupol.cz The primary Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), flavin-containing monooxygenases (FMOs), and monoamine oxidases (MAOs). nih.govupol.cz

For this compound, in vitro studies using human liver microsomes and hepatocytes indicate that the primary clearance mechanism is hydrolysis of the ethyl ester, followed by conjugation of the resulting carboxylic acid. The major contribution to this conjugation process comes from the UGT enzyme superfamily. Specifically, UGT1A9 and UGT2B7 have been identified as the key isoforms responsible for the glucuronidation of the acid metabolite. nih.govnih.gov